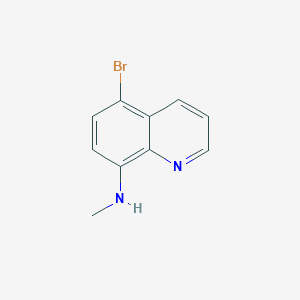

5-bromo-N-methyl-8-quinolinamine

Description

Significance of Quinoline (B57606) Derivatives in Advanced Chemical Research

Quinoline, a heterocyclic aromatic organic compound, and its derivatives are of paramount importance in the field of chemical research. chemicalbook.comscbt.com This class of nitrogen-containing heterocyclic molecules is a cornerstone in medicinal chemistry and materials science due to the versatile chemical properties of the quinoline nucleus. chemicalbook.comnih.gov The ability to introduce a wide variety of functional groups onto the quinoline ring system allows for the fine-tuning of their biological and physical properties, leading to a vast chemical space for exploration. nih.gov

In medicinal chemistry, quinoline derivatives are recognized as "privileged scaffolds," meaning they are capable of binding to a wide range of biological targets. scbt.com This has led to their development as potent agents with a broad spectrum of pharmacological activities. chemicalbook.com The structural flexibility of the quinoline core allows for the design of compounds that can interact with DNA, inhibit enzymes, and modulate cellular signaling pathways. chemicalbook.com

Beyond medicine, quinoline derivatives are utilized in various other areas of advanced chemical research. They serve as ligands in organometallic catalysis, components of luminescent materials and sensors, and as building blocks in the synthesis of complex organic molecules. nih.gov The ongoing research into new synthetic methodologies for the regioselective functionalization of the quinoline core continues to expand their potential applications. nih.gov

Overview of 8-Quinolinamine Scaffolds in Contemporary Chemistry

Within the large family of quinoline derivatives, those containing an amino group at the 8-position, known as 8-quinolinamines, represent a particularly significant subclass. The 8-aminoquinoline (B160924) scaffold is a key structural motif in a number of biologically active compounds. The nitrogen atom of the amino group at the 8-position, along with the nitrogen atom in the quinoline ring, can act as a bidentate chelating agent for various metal ions. This metal-chelating ability is a key aspect of the biological activity of many 8-aminoquinoline derivatives.

In medicinal chemistry, 8-aminoquinoline-based compounds have been investigated for a range of therapeutic applications. The strategic placement of the amino group at the 8-position influences the electronic properties and the three-dimensional structure of the molecule, which in turn affects its interaction with biological targets. acs.org The development of hybrid molecules that incorporate the 8-aminoquinoline scaffold with other pharmacologically active moieties is an active area of research aimed at creating multifunctional therapeutic agents. acs.org

Structural Context of 5-Bromo-N-methyl-8-quinolinamine within the Quinoline Family

The bromine atom at the 5-position is an electron-withdrawing group, which can significantly influence the electronic distribution within the quinoline ring system. This can affect the basicity of the nitrogen atoms and the reactivity of the aromatic ring towards further substitution. The presence of a halogen atom also provides a handle for further synthetic modifications, such as cross-coupling reactions, which are widely used in the construction of more complex molecules. orgsyn.org

The N-methyl group on the 8-amino functionality alters the steric and electronic environment around the nitrogen atom. Compared to the parent 8-aminoquinoline, the presence of the methyl group can affect its hydrogen bonding capabilities and its ability to chelate metal ions.

While direct experimental data for this compound is scarce, its properties can be inferred from related, well-documented compounds such as 5-bromo-8-quinolinamine. nih.gov The synthesis of such a compound would likely involve the bromination of an appropriate N-methyl-8-quinolinamine precursor or the N-methylation of 5-bromo-8-quinolinamine. The bromination of 8-substituted quinolines has been a subject of study, with reaction conditions being optimized to control the position and degree of bromination.

The following table provides a comparative look at the known properties of closely related compounds to contextualize the anticipated characteristics of this compound.

| Property | 5-Bromo-8-quinolinamine | 5-Bromo-8-methylquinoline |

| Chemical Formula | C₉H₇BrN₂ | C₁₀H₈BrN |

| Molecular Weight | 223.07 g/mol nih.gov | 222.1 g/mol scbt.com |

| CAS Number | 53472-18-7 nih.gov | 74316-55-5 scbt.com |

| Physical Description | Not specified | Solid |

| Known Research | Documented in chemical databases and synthesis studies. nih.gov | Available from chemical suppliers for research use. scbt.com |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-methylquinolin-8-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-12-9-5-4-8(11)7-3-2-6-13-10(7)9/h2-6,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUGWPDNGUXZDSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2C(=C(C=C1)Br)C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 5 Bromo N Methyl 8 Quinolinamine

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The quinoline (B57606) core of 5-bromo-N-methyl-8-quinolinamine is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. masterorganicchemistry.commasterorganicchemistry.com The regioselectivity and rate of these reactions are influenced by the existing substituents. The N-methylamino group at C8 is a potent activating group, directing incoming electrophiles to the ortho and para positions (C7 and C5, respectively). Conversely, the bromine atom at C5 is a deactivating group, yet it also directs incoming electrophiles to its ortho and para positions (C6 and C8).

The combined influence of these groups suggests that further electrophilic substitution would preferentially occur at the C7 position, which is ortho to the strongly activating amino group. Research on related 8-substituted quinolines supports this. For instance, the bromination of 8-aminoquinoline (B160924) can yield a mixture of mono- and di-bromo derivatives, including the 5,7-dibromo-8-aminoquinoline. researchgate.net This indicates the high reactivity of both the C5 and C7 positions. Given that the C5 position is already occupied in the title compound, electrophilic attack is most probable at C7. The readily reduced nitro group of related compounds like 5-bromo-8-nitroisoquinoline (B189721) provides access to an aromatic amine, which can then be used to direct electrophiles into the ortho-position. orgsyn.org

Nucleophilic aromatic substitution (SNAr) on the quinoline ring is less common unless facilitated by strong electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer intermediate. nih.gov In the case of this compound, the electron-donating nature of the N-methylamino group makes the ring less susceptible to nucleophilic attack. However, the bromine atom at C5 could potentially undergo SNAr reactions under forcing conditions or through mechanisms involving transition metal catalysis, which are discussed in the following section.

Cross-Coupling Reactions at the Bromine Substituent

The carbon-bromine bond at the C5 position is a key site for synthetic diversification through various transition-metal-catalyzed cross-coupling reactions. Aryl bromides are common substrates for these powerful bond-forming methodologies. orgsyn.org

Palladium-catalyzed reactions are particularly prominent. For example, the 8-aminoquinoline moiety itself is frequently employed as a bidentate directing group to facilitate C-H functionalization at other positions in a molecule. acs.orgacs.orgnih.gov However, the C5-bromo substituent provides a distinct and highly reactive handle for traditional cross-coupling.

Key cross-coupling reactions applicable to this compound include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form a new carbon-carbon bond, introducing aryl or vinyl groups.

Heck-Mizoroki Coupling: Reaction with alkenes to introduce a vinyl substituent at the C5 position.

Buchwald-Hartwig Amination: Reaction with primary or secondary amines to replace the bromine with a new nitrogen-based functional group.

Sonogashira Coupling: Reaction with terminal alkynes to form a C5-alkynylquinoline derivative.

A specific example of a related transformation is the photocatalytic regioselective difluoroalkylation of 8-aminoquinoline amides at the C-5 position through a debrominative coupling reaction with difluoromethyl bromides. researchgate.net This highlights the utility of the C5-bromo group as a leaving group in radical or organometallic coupling processes.

Table 1: Representative Cross-Coupling Reactions at the C5-Position This table presents potential transformations based on established cross-coupling methodologies for aryl bromides.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Potential Product |

|---|---|---|---|

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | N-methyl-5-phenyl-8-quinolinamine |

| Heck Coupling | Styrene | Pd(OAc)₂, Ligand (e.g., P(o-tolyl)₃), Base | N-methyl-5-styryl-8-quinolinamine |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, Ligand (e.g., BINAP), Base | 4-(N-methyl-8-quinolinamin-5-yl)morpholine |

Transformations Involving the N-Methylamino Moiety

The secondary amine at the C8 position is a versatile functional group that can undergo a variety of chemical transformations. The nitrogen's lone pair of electrons makes it nucleophilic and basic.

N-Alkylation and N-Arylation: The hydrogen atom on the nitrogen can be substituted through reactions with alkyl or aryl halides. For instance, 8-aminoquinolines can be N-alkylated using various alcohols in the presence of a manganese catalyst. acs.org The synthesis of various alkylaminoalkyl derivatives of 8-aminoquinoline has been a long-standing area of interest. nih.gov This allows for the introduction of diverse side chains, which can modulate the molecule's physical and chemical properties.

N-Acylation: The N-methylamino group readily reacts with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This transformation is often used to protect the amino group or to introduce new functionalities. Studies on related 8-aminoquinoline-melatonin hybrids have demonstrated the acylation of the 8-aminoquinoline nitrogen as a key synthetic step. nih.gov

Directed Metalation: The N-methylamino group, in concert with the quinoline nitrogen, can act as a bidentate ligand, coordinating to metal centers. This property is extensively exploited in directed C-H activation, where a metal catalyst is guided to a specific C-H bond for functionalization. nih.govdiva-portal.org While this often involves creating an amide from the amino group, the N-methylamino group itself can participate in directing metallation reactions, influencing the reactivity of the quinoline ring system.

Oxidation and Reduction Chemistry of the Quinoline Core

The quinoline ring system itself can participate in oxidation and reduction reactions, typically involving the heterocyclic portion of the molecule.

Reduction: The pyridine (B92270) ring of the quinoline system is more susceptible to reduction than the benzene (B151609) ring. Catalytic hydrogenation, using catalysts such as palladium, platinum, or nickel, can reduce the 1,2-double bond to afford a 1,2-dihydroquinoline. More vigorous conditions can lead to the complete saturation of the pyridine ring, yielding a 1,2,3,4-tetrahydroquinoline (B108954) derivative. The 8-aminoquinoline moiety has been used as a directing group in palladium-catalyzed site-selective hydrogenation of alkenes elsewhere in a molecule, demonstrating its compatibility with certain reduction conditions. nih.gov

Oxidation: The quinoline nitrogen can be oxidized to form an N-oxide using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. This transformation alters the electronic properties of the ring, making it more electron-deficient and influencing the regioselectivity of subsequent substitution reactions. Under harsh oxidative conditions (e.g., with potassium permanganate), the benzene ring of the quinoline system can be cleaved, leading to the formation of pyridine-2,3-dicarboxylic acid (quinolinic acid). The presence of the activating N-methylamino group and the deactivating bromo group would likely influence the outcome and conditions required for these oxidative transformations.

Coordination Chemistry of 5 Bromo N Methyl 8 Quinolinamine As a Ligand

Ligand Design Principles for Substituted 8-Quinolinamines

The efficacy of a ligand in forming stable metal complexes is governed by specific design principles. For the 8-quinolinamine family, the fundamental design feature is the presence of two nitrogen atoms—the heterocyclic nitrogen within the quinoline (B57606) ring and the nitrogen of the amino group at the 8-position. This arrangement allows the molecule to act as a bidentate ligand, forming a stable five-membered ring upon chelation with a metal ion. nih.govnasa.gov

Substituents on the quinoline ring play a critical role in modulating the ligand's properties. rsc.org The introduction of functional groups can alter the electronic and steric characteristics of the ligand, thereby fine-tuning the stability, geometry, and reactivity of the resulting metal complexes. For instance, electron-donating groups can increase the basicity of the coordinating nitrogen atoms, potentially leading to stronger metal-ligand bonds. Conversely, electron-withdrawing groups can decrease this basicity. acs.org The strategic placement of these substituents is a key aspect of designing ligands for specific applications, such as catalysis or the development of materials with novel properties. nih.gov

Metal Ion Chelation and Complex Formation

8-Aminoquinoline (B160924) and its derivatives are well-documented as effective chelating agents for a variety of transition metal ions. rsc.orgresearchgate.net The chelation process involves the donation of lone pairs of electrons from both the quinoline nitrogen and the exocyclic amino nitrogen to a central metal ion, resulting in the formation of a coordination complex. nih.gov The stability of these complexes is often significant due to the formation of the five-membered chelate ring, an entropically favorable arrangement. While 8-hydroxyquinolines are known for forming highly stable complexes, 8-aminoquinolines also form robust, albeit sometimes less stable, metal complexes. nih.govnih.gov

Metal complexes derived from 8-aminoquinoline ligands exhibit a range of coordination geometries, largely dictated by the coordination number of the metal ion and the stoichiometry of the ligand-to-metal ratio. Typically, with a 2:1 ligand-to-metal ratio, transition metals like zinc(II) and cobalt(III) form six-coordinate octahedral complexes. rsc.org In such cases, two bidentate ligands occupy four coordination sites, with the remaining sites filled by other ligands or solvent molecules.

For 5-bromo-N-methyl-8-quinolinamine, similar geometries are anticipated. However, the steric hindrance introduced by the N-methyl group could influence the final structure. nih.gov This added bulk may create a more crowded coordination sphere, potentially favoring distorted geometries or even lower coordination numbers if the steric clash is significant. For example, it might hinder the formation of a perfectly symmetrical octahedral complex or promote a five-coordinate geometry, such as square pyramidal or trigonal bipyramidal.

The substituents on the this compound ligand are expected to have a profound impact on its coordination properties through both electronic and steric effects.

N-Methyl Substituent: The N-methyl group has a dual influence. Electronically, it is a weak electron-donating group, which would slightly increase the basicity of the exocyclic amino nitrogen, potentially strengthening its bond to the metal. However, its primary influence is steric. The presence of the methyl group directly on the coordinating nitrogen atom introduces significant steric bulk around the metal center. nih.gov This steric hindrance can affect the bond angles and distances within the coordination sphere and may prevent the ligand from achieving an ideal geometry for coordination, potentially leading to lower complex stability or favoring coordination with smaller metal ions.

The interplay between the electron-withdrawing nature of the bromine and the steric hindrance of the N-methyl group defines the unique coordination behavior of this ligand.

Spectroscopic and Structural Characterization of Metal-5-Bromo-N-methyl-8-quinolinamine Complexes

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the ligand. Upon complexation, the stretching frequency of the N-H bond (if present after potential deprotonation) and the C=N bond of the quinoline ring would shift, typically to lower wavenumbers, indicating the involvement of these groups in bonding with the metal ion. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand and its complexes in solution. The chemical shifts of protons and carbons near the coordination sites (e.g., on the quinoline ring and the N-methyl group) would be expected to change significantly upon binding to a metal ion. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the complexes provide information about the d-d transitions of the metal ion and the π-π* transitions of the ligand. Coordination typically causes shifts in the ligand's absorption bands and the appearance of new charge-transfer bands. researchgate.net

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) can confirm the formation of the complex and determine its mass-to-charge ratio, helping to establish the stoichiometry of the metal-ligand complex. nih.gov

The following table illustrates the anticipated spectroscopic data for a hypothetical metal complex of this compound, based on typical values observed for related 8-aminoquinoline complexes.

| Technique | Free Ligand (Anticipated) | Metal Complex (Anticipated Change) | Rationale |

| IR Spectroscopy | ν(C=N) ~1600 cm⁻¹ | Shift to lower frequency | Coordination of quinoline N weakens the C=N bond. |

| ¹H NMR Spectroscopy | Protons near N atoms have specific shifts | Downfield or upfield shift | Change in electronic environment upon metal binding. |

| UV-Vis Spectroscopy | π-π* transitions ~300-350 nm | Bathochromic shift (to longer λ) | Alteration of ligand's electronic energy levels upon coordination. |

Advanced Applications in Chemical Science

Catalytic Applications of Metal-5-Bromo-N-methyl-8-quinolinamine Complexes

The strategic placement of the bromo and N-methylamino groups on the quinoline (B57606) core allows for the formation of robust metal complexes that exhibit significant catalytic activity. These complexes have proven to be effective in a variety of organic transformations.

Role in Organic Transformations and Reaction Catalysis

Complexes derived from 8-aminoquinoline (B160924) derivatives, such as 5-bromo-N-methyl-8-quinolinamine, are instrumental in facilitating challenging chemical reactions. For instance, manganese complexes bearing pincer-NHC carbene ligands have been successfully employed for the N-alkylation of aminoquinoline derivatives with various alcohols, including methanol (B129727) and ethanol. acs.org This process is significant for its use of abundant and renewable feedstocks. acs.org The catalytic system demonstrates high efficiency and versatility, enabling the synthesis of a diverse range of monoalkylated products in good to excellent yields. acs.org

Furthermore, cobalt-catalyzed reactions utilizing 8-amidoquinoline directing groups have been developed for C-H activation and the construction of heterocyclic compounds. researchgate.net These methods are characterized by their high degree of control over position and regioselectivity under mild conditions. researchgate.net The ability of these catalytic systems to tolerate a wide array of functional groups makes them particularly valuable for the synthesis of complex molecules. researchgate.net

Mechanistic Investigations of Catalytic Cycles

Understanding the intricate mechanisms of these catalytic cycles is crucial for optimizing reaction conditions and designing more efficient catalysts. For manganese-catalyzed N-alkylation, mechanistic studies, including density functional theory (DFT) calculations, have elucidated a pathway involving the dehydrogenation of the alcohol, followed by the transfer of a hydride to the imine intermediate. acs.org The catalytic cycle is then regenerated through ethanolysis, releasing the final product. acs.org

Photophysical Properties and Optical Applications

Quinoline derivatives are renowned for their unique photophysical properties, making them excellent candidates for the development of fluorescent probes and luminescent materials. nih.govacs.org The electronic characteristics of this compound contribute significantly to its optical behavior.

Fluorescence Characteristics and Quenching Mechanisms

The fluorescence of quinoline-based compounds is highly sensitive to their chemical environment and substitution pattern. The presence of a nitrogen atom with a lone pair of electrons can lead to fluorescence quenching. nih.gov However, coordination with metal ions can block this quenching pathway, resulting in a "chelation-enhanced fluorescence" (CHEF) effect. nih.gov This phenomenon is central to the design of fluorescent sensors. For instance, the introduction of a carboxamide group at the 8-position of quinoline can lead to deprotonation upon binding to a metal ion like Zn²⁺, which disrupts an intramolecular hydrogen bond and inhibits an electron-transfer process that would otherwise quench fluorescence. nih.gov

The introduction of electron-donating and electron-withdrawing groups can create a "push-pull" system within the molecule, leading to intramolecular charge transfer (ICT) upon excitation. nih.govglobethesis.com This ICT process can result in a large Stokes shift, which is a desirable property for fluorescent probes. nih.govglobethesis.com

Solvatochromism and Environmental Sensing via Optical Responses

The fluorescence of certain quinoline derivatives exhibits solvatochromism, meaning their emission wavelength is dependent on the polarity of the solvent. nih.gov This property arises from the differential stabilization of the ground and excited states by the solvent molecules. For example, some quinoline-based dyes show a significant shift in their emission spectrum across various organic solvents, making them useful for sensing the local environment, such as on a protein surface or within a cellular compartment. nih.gov This sensitivity to the surrounding medium is a key principle in the design of environmental sensors.

The photophysical properties of quinoline derivatives, including their quantum yields and Stokes shifts, are often influenced by the solvent. beilstein-archives.orgbeilstein-journals.org For instance, higher Stokes shifts are generally observed in more polar solvents like DMSO and methanol compared to less polar solvents like chloroform. beilstein-archives.orgbeilstein-journals.org This behavior is attributed to the stabilization of the excited state in polar environments. beilstein-archives.orgbeilstein-journals.org

Design Principles for Luminescent Materials based on Quinoline Derivatives

The rational design of luminescent materials based on the quinoline scaffold involves several key principles. nih.govacs.org A modular design approach, where different functional domains can be systematically varied, allows for the fine-tuning of photophysical properties. nih.govresearchgate.net This includes a polarization domain, a tuning domain for photophysical properties, and a domain for structural diversity. researchgate.net

Key design strategies include:

Introducing Push-Pull Systems: Incorporating electron-donating and electron-withdrawing groups to facilitate intramolecular charge transfer (ICT) and achieve large Stokes shifts. nih.govglobethesis.com

Controlling Intermolecular Interactions: The π-π stacking ability of the quinoline ring can be utilized in the design of metal-ligand complexes. nih.gov

Modifying Solubility and Biocompatibility: Strategic functionalization can improve water solubility and biocompatibility, which is crucial for biological imaging applications. acs.org

Enhancing Quantum Yield: Structural modifications, such as the reduction of nitro groups to amino groups, can significantly increase fluorescence quantum yields. globethesis.com

By applying these principles, researchers can develop novel quinoline-based materials with tailored optical properties for a wide range of applications, from live-cell imaging to advanced functional materials. nih.govmdpi.com

No Publicly Available Research Found on "this compound" in Advanced Chemical Sensing Applications

Despite a comprehensive review of scientific literature, no specific research or data could be found on the application of the chemical compound this compound in the field of analytical chemistry, particularly in the development of fluorescent chemosensors or for enhancing the selectivity and sensitivity of sensing platforms.

While the broader class of quinoline derivatives is well-documented for its utility in fluorescent sensing, with numerous studies highlighting their ability to detect various analytes, specific research on this compound for these purposes appears to be absent from the public domain.

The intended article, which was to focus on the "" of this compound, cannot be generated due to the lack of foundational research. The specific subsections, "Development of Fluorescent Chemosensors for Specific Analytes" and "Selectivity and Sensitivity Enhancements in Sensing Platforms," require detailed experimental findings and data that are not available for this compound.

General principles of fluorescent chemosensor design often involve the modification of a fluorophore—a molecule that can re-emit light upon excitation—with a receptor that selectively binds to a target analyte. This binding event then causes a detectable change in the fluorophore's light emission. Quinoline and its derivatives are frequently used as fluorophores due to their favorable photophysical properties. The introduction of various functional groups to the quinoline scaffold can tune its sensing capabilities, including its selectivity and sensitivity towards different ions and molecules.

However, without specific studies on this compound, any discussion of its role in these applications would be purely speculative and would not meet the required standards of a scientifically accurate and informative article. Further research would be necessary to determine if this compound possesses any useful properties for the development of fluorescent chemosensors.

Computational and Theoretical Investigations of 5 Bromo N Methyl 8 Quinolinamine

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the molecular and electronic characteristics of 5-bromo-N-methyl-8-quinolinamine. These calculations provide a detailed picture of the molecule's three-dimensional geometry, bond lengths, bond angles, and the distribution of electrons.

By solving approximations of the Schrödinger equation, researchers can determine the optimized molecular structure corresponding to the minimum energy state. For instance, calculations on related quinoline (B57606) derivatives have successfully predicted bond lengths and angles that are in close agreement with experimental data obtained from X-ray crystallography. nih.gov The electronic structure is further understood by analyzing the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial in predicting the chemical reactivity, with the HOMO energy indicating the ability to donate electrons and the LUMO energy reflecting the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability.

Table 1: Calculated Molecular and Electronic Properties of a Representative Substituted Quinoline

| Parameter | Value |

| Total Energy (Hartree) | -2845.5 |

| HOMO Energy (eV) | -6.2 |

| LUMO Energy (eV) | -1.8 |

| HOMO-LUMO Gap (eV) | 4.4 |

| Dipole Moment (Debye) | 3.1 |

Note: The data in this table is representative and based on computational studies of structurally similar quinoline derivatives.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for mapping out the potential reaction pathways for the synthesis and transformation of this compound. By calculating the energies of reactants, transition states, and products, a detailed energy profile for a proposed reaction mechanism can be constructed.

For example, in the synthesis of related quinoline derivatives, DFT calculations have been employed to investigate the step-by-step mechanism, including the initial nucleophilic attack, any subsequent rearrangements, and the final product formation. nih.gov These models can identify the rate-determining step of a reaction by locating the transition state with the highest energy barrier. This understanding is critical for optimizing reaction conditions to improve yield and selectivity. Various control experiments and DFT calculations are often performed in conjunction to provide a comprehensive understanding of the reaction pathway. acs.org

Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties of this compound, which is essential for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. These predicted spectra serve as a powerful tool for confirming the structure of the synthesized compound by comparing them with experimental data.

Infrared (IR) Spectroscopy: The vibrational frequencies corresponding to the IR absorption bands can be computed. These calculations help in assigning the observed experimental peaks to specific vibrational modes of the molecule, such as C-H stretching, N-H bending, and the characteristic vibrations of the quinoline ring.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insights into the electronic transitions occurring within the molecule. For instance, the UV absorption of the related compound quinine (B1679958) peaks at around 350 nm. wikipedia.org

Table 2: Predicted Spectroscopic Data for a Substituted Quinoline Derivative

| Spectroscopy | Predicted Peak/Shift | Assignment |

| ¹H NMR (ppm) | 7.0-8.5 | Aromatic Protons |

| ¹H NMR (ppm) | 3.0 | N-methyl Protons |

| ¹³C NMR (ppm) | 110-150 | Quinoline Carbons |

| IR (cm⁻¹) | ~3400 | N-H Stretch |

| IR (cm⁻¹) | ~1600 | C=C Aromatic Stretch |

| UV-Vis (nm) | 320 | π → π* transition |

Note: The data in this table is representative and based on computational studies and experimental data of structurally similar quinoline derivatives.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are employed to study the conformational flexibility and dynamic behavior of this compound over time. These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes their positions and velocities.

MD simulations are particularly useful for exploring the different possible conformations of the molecule and their relative stabilities. By analyzing the trajectory, researchers can identify the most populated conformational states and the energy barriers between them. This is crucial for understanding how the molecule might interact with biological targets, as its conformation can significantly influence its binding affinity. For complex systems, MD simulations can provide insights into the stability of ligand-protein complexes. nih.gov

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of quinoline (B57606) derivatives has been a cornerstone of heterocyclic chemistry for over a century. ijpsjournal.com Future research on 5-bromo-N-methyl-8-quinolinamine will likely focus on developing synthetic pathways that are not only efficient but also adhere to the principles of green and sustainable chemistry. acs.org Traditional methods often require harsh conditions, hazardous reagents, and costly catalysts. nih.gov Modern approaches aim to minimize waste, reduce energy consumption, and utilize environmentally benign solvents and catalysts. ijpsjournal.comresearchgate.net

Key areas for future synthetic development include:

Nanocatalyzed Reactions: The use of nanocatalysts, such as magnetic iron oxide nanoparticles (Fe₃O₄ NPs) or zinc oxide on carbon nanotubes (ZnO/CNT), offers significant advantages like high efficiency, easy catalyst recovery, and reusability. nih.gov These catalysts have proven effective in classic quinoline syntheses like the Friedländer condensation under solvent-free or aqueous conditions. nih.gov Adapting these nanocatalyzed protocols could provide a sustainable route to the core quinoline structure of the target compound.

Multicomponent Reactions (MCRs): MCRs, such as the Povarov or Gewald reactions, are highly efficient as they construct complex molecules like quinolines in a single step from multiple starting materials. nih.gov This approach maximizes atom economy and reduces the number of purification steps, aligning perfectly with green chemistry goals. nih.gov

Photocatalysis: Visible-light-induced photocatalysis represents a novel, metal-free strategy for functionalizing the quinoline core. researchgate.net For instance, an efficient photocatalytic method has been developed for the regioselective difluoroalkylation at the C-5 position of 8-aminoquinolines via a debrominative coupling reaction. researchgate.net Similar strategies could be explored for other C-H functionalizations.

Flow Chemistry: Transitioning from batch to continuous flow synthesis can offer improved safety, scalability, and product consistency. Sunlight-irradiated flow conditions have been used for the green synthesis of acylated quinazolinone derivatives, demonstrating the potential for catalyst-free, sustainable production. researchgate.net

Future synthetic strategies would likely involve a multi-step process: first, the construction of the 8-aminoquinoline (B160924) core using a green method, followed by regioselective bromination at the C-5 position, and finally, N-methylation of the amino group. The Hartwig-Buchwald amination reaction, a palladium-catalyzed cross-coupling method, has been successfully used to synthesize 5-(N-substituted-anilino)-8-hydroxyquinolines from 5-bromo-8-benzyloxyquinoline, suggesting its potential utility in forming related C-N bonds. ias.ac.in

Table 1: Comparison of Traditional vs. Sustainable Quinoline Synthesis Methods

| Feature | Traditional Methods (e.g., Skraup, Doebner-von Miller) | Sustainable & Novel Methods |

|---|---|---|

| Catalysts | Strong acids (e.g., H₂SO₄), Lewis acids | Nanocatalysts (e.g., Fe₃O₄, ZnO), organocatalysts (e.g., formic acid), photocatalysts. ijpsjournal.comnih.gov |

| Solvents | Often hazardous, high-boiling point solvents | Green solvents (e.g., water, ethanol) or solvent-free conditions. acs.orgresearchgate.net |

| Energy Input | High temperatures, long reaction times | Milder conditions, microwave irradiation, shorter reaction times. mdpi.commdpi.com |

| Waste | Significant byproduct formation, difficult catalyst removal | Minimal waste, high atom economy, recyclable catalysts. nih.gov |

| Versatility | Sometimes limited by harsh conditions | Broader functional group tolerance, high yields for diverse derivatives. nih.gov |

Exploration of Advanced Coordination Complexes and Supramolecular Assemblies

The 8-aminoquinoline scaffold is an excellent bidentate ligand, capable of coordinating with a wide range of metal ions through its two nitrogen atoms (the endocyclic pyridine (B92270) nitrogen and the exocyclic amino nitrogen). nih.gov This chelating ability is expected to be retained in this compound, making it a promising candidate for the construction of advanced coordination complexes and supramolecular structures.

Future research in this area should focus on:

Mixed-Ligand Complexes: The synthesis of heteroleptic or mixed-ligand complexes, where this compound is coordinated to a metal center alongside other functional ligands, could lead to materials with unique properties. For example, a chromium(III) compound has been synthesized that features both 8-aminoquinoline and pyridine-2,6-dicarboxylate as ligands, resulting in a complex supramolecular architecture held together by hydrogen bonding and π–π stacking interactions. ingentaconnect.comtandfonline.com

Polydentate and Tripodal Ligands: Incorporating the this compound moiety into larger, tripodal frameworks can create septa-dentate ligands. Such structures form highly stable and well-defined complexes with transition metals like zinc(II), cadmium(II), and cobalt(III), exhibiting distinct coordination geometries (e.g., octahedral or seven-coordinate) depending on the metal ion. researchgate.net

Supramolecular Self-Assembly: The planar aromatic structure of the quinoline ring, combined with the potential for halogen bonding (from the bromine atom) and hydrogen bonding, makes the molecule an ideal building block for creating extended 2-D or 3-D supramolecular networks. tandfonline.com These assemblies are governed by non-covalent interactions and could be designed to have specific topologies and functions.

The introduction of the N-methyl group, compared to the parent 8-aminoquinoline, will introduce steric hindrance that could influence the coordination geometry and stability of the resulting metal complexes. The bromo-substituent, in turn, modifies the electronic properties of the ligand and offers a potential site for further functionalization or halogen bonding interactions. nih.gov

Design of Multifunctional Materials and Devices

The unique photophysical properties of the quinoline scaffold make its derivatives highly suitable for applications in materials science, particularly in the development of sensors and optoelectronic devices. nih.gov Quinoline-based compounds are known to be excellent fluorophores and chromophores due to their conjugated π-systems and intramolecular charge-transfer capabilities. nih.gov

Future work on this compound could target the following applications:

Fluorescent Chemosensors: Quinoline derivatives have been extensively developed as fluorescent sensors for the selective detection of metal ions. researchgate.net By modifying the quinoline core, sensors have been created for ions such as Pb²⁺, Cu²⁺, and Fe³⁺. nih.govnih.gov The 8-aminoquinoline moiety can act as a binding site, and upon coordination with a metal ion, a significant change in fluorescence (e.g., enhancement or quenching) is observed. researchgate.net The target compound could be explored as a sensor, with the bromo and N-methyl groups fine-tuning its selectivity and sensitivity.

Electroluminescent Materials: The high fluorescence and stability of quinoline derivatives make them prime candidates for use in organic light-emitting devices (OLEDs). mdpi.com Research could focus on synthesizing coordination complexes of this compound with metals like aluminum (Alq₃ is a classic OLED material) or iridium to develop new phosphorescent emitters.

Biocompatible Imaging Agents: Due to their ability to bind with specific ions and their inherent fluorescence, quinoline derivatives are used for fluorescence imaging in biological systems. nih.gov Probes based on this scaffold have been developed for labeling and real-time monitoring of physiologically important ions like Zn²⁺ in living cells. nih.govresearchgate.net

Table 2: Potential Material Applications for this compound Derivatives

| Application Area | Design Principle | Potential Advantage of the Compound |

|---|---|---|

| Ion Sensing | Metal ion coordination induces a change in fluorescence or color (colorimetric). nih.gov | The 8-aminoquinoline moiety acts as a chelating site; bromo and methyl groups can tune selectivity. |

| OLEDs | Use as an emissive layer or host material in electroluminescent devices. | The rigid, aromatic quinoline core provides high thermal stability and fluorescence quantum yield. |

| Bio-imaging | Selective binding to biological targets (ions, proteins) for fluorescent labeling. nih.gov | Good biocompatibility and amenability to structural modification for targeted delivery. |

| Molecular Switches | Reversible changes in optical properties in response to external stimuli (e.g., light, pH). | The electronic properties can be modulated by protonation/deprotonation or metal coordination. |

Deeper Mechanistic Elucidation of Biological Interactions

The 8-aminoquinoline class of compounds is renowned for its potent biological activity, most notably as antimalarial agents. semanticscholar.org Primaquine and the more recently approved tafenoquine are critical drugs for eradicating the dormant liver stages of Plasmodium vivax malaria. acs.orgwho.int While the precise mechanism of action is still under investigation, it is believed to involve metabolic activation into redox-cycling metabolites. These metabolites are processed by parasite-specific enzymes, generating reactive oxygen species (ROS) that induce oxidative stress and kill the parasite. ukri.org

Future research should aim to understand how the specific substitutions in this compound influence this biological activity. Key research questions include:

Structure-Activity Relationship (SAR): How do the bromine atom at C-5 and the methyl group at N-8 affect antimalarial potency and host toxicity? SAR studies on 8-aminoquinolines have shown that substitutions on the quinoline ring can dramatically alter both efficacy and the risk of adverse effects like hemolysis in G6PD-deficient individuals. who.int The presence and position of substituents are critical for functionality. nih.govnih.gov

Metabolic Pathways: What are the primary metabolites of this compound, and are they effective at redox cycling to produce ROS? Understanding its metabolic fate is crucial for predicting both its therapeutic action and its potential toxicity.

Target Identification: Beyond malaria, quinoline derivatives have shown a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory effects. nih.govnih.gov Screening this compound against various biological targets, such as topoisomerase enzymes or kinases, could reveal new therapeutic applications. nih.gov For example, brominated quinolines have demonstrated promising anticancer activities. nih.gov

A thorough investigation of its biological profile will be essential to determine if this specific derivative offers an improved therapeutic window over existing 8-aminoquinoline drugs.

Computational Design and Predictive Modeling for New Derivatives

Computational chemistry provides powerful tools for accelerating the drug discovery and materials design process. For a scaffold as versatile as quinoline, in silico methods are invaluable for predicting properties and guiding synthetic efforts.

Future research directions leveraging computational modeling for this compound and its analogues include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build robust models that correlate the structural features of quinoline derivatives with their biological activities. nih.govnih.gov Such models have been successfully developed for antituberculosis and anticancer quinolines. nih.govnih.gov By creating a QSAR model for a series of analogues of this compound, researchers can identify which steric, electrostatic, and hydrophobic features are critical for a desired biological effect, thereby guiding the design of more potent compounds. researchgate.netnih.gov

Molecular Docking and Dynamics: These techniques can be used to predict how the compound will bind to specific biological targets, such as parasite enzymes or cancer-related proteins. nih.gov Docking simulations can reveal the preferred binding pose and key interactions (e.g., hydrogen bonds, π-stacking), while molecular dynamics simulations can assess the stability of the ligand-protein complex over time. researchgate.net

DFT (Density Functional Theory) Calculations: DFT is useful for analyzing the electronic structure, stability, and reactivity of molecules. mdpi.com It can be used to study the π–π stacking interactions in supramolecular assemblies, predict the UV-visible absorption spectra of coordination complexes, and understand the mechanism of action at a quantum-mechanical level. ingentaconnect.comtandfonline.com

By combining these computational approaches, it will be possible to perform virtual screening of novel derivatives, prioritize candidates for synthesis, and develop a deeper understanding of the structure-property relationships that govern the behavior of this promising chemical scaffold. researchgate.net

Q & A

Q. Advanced

- Molecular docking : Simulate ligand-receptor binding (e.g., with DNA gyrase or kinase domains) using software like AutoDock Vina .

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify reactive sites (e.g., bromine’s σ-hole for halogen bonding) .

- Molecular Dynamics (MD) : Model stability of ligand-protein complexes over time to assess binding affinity .

Validate predictions with experimental data (e.g., crystallography or isothermal titration calorimetry) .

What strategies mitigate challenges in scaling up this compound synthesis for preclinical studies?

Q. Advanced

- Flow chemistry : Continuous bromination reduces exothermic risks and improves reproducibility .

- Green chemistry : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

- Process Analytical Technology (PAT) : In-line NMR or Raman spectroscopy monitors reaction progress in real time .

How do structural modifications of this compound affect its physicochemical properties?

Q. Advanced

- Lipophilicity : Introducing electron-withdrawing groups (e.g., –NO) increases logP, enhancing membrane permeability .

- Solubility : Polar substituents (e.g., –OH or –NH) improve aqueous solubility but may reduce bioavailability .

- Stability : Methyl groups at the 8-position sterically protect the amine from oxidation .

Quantitative Structure-Activity Relationship (QSAR) models can predict these effects .

What are the best practices for evaluating the environmental impact of this compound in ecotoxicity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.